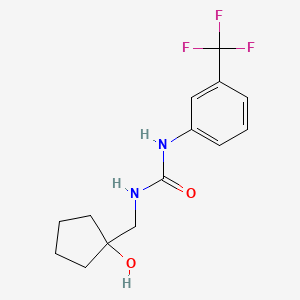

1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Descripción

Propiedades

IUPAC Name |

1-[(1-hydroxycyclopentyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2/c15-14(16,17)10-4-3-5-11(8-10)19-12(20)18-9-13(21)6-1-2-7-13/h3-5,8,21H,1-2,6-7,9H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVSDNXCRVITAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Hydroxycyclopentyl Intermediate: Cyclopentene can be subjected to hydroboration-oxidation to yield 1-hydroxycyclopentane.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation of a suitable aromatic precursor.

Urea Formation: The final step involves the reaction of the hydroxycyclopentyl intermediate with the trifluoromethylated aromatic amine in the presence of a carbonyl source, such as phosgene or carbonyldiimidazole, to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 1-((1-Oxocyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea.

Reduction: Formation of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound belongs to the class of substituted ureas, characterized by the presence of a trifluoromethyl group and a hydroxycyclopentyl moiety. Its molecular formula is , with a molecular weight of approximately 360.35 g/mol. The structure can be represented as follows:

- IUPAC Name : 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

- SMILES Representation : C1CC(C1)(C(=O)N(C2=CC(=C(C=C2)C(F)(F)F)C)C(C)(C)O)

Antidiabetic Activity

Research indicates that compounds similar to 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit potential antidiabetic properties. For instance, one study synthesized a chiral molecule that demonstrated inhibitory effects on key antidiabetic targets, suggesting that modifications to the urea structure can enhance efficacy against diabetes .

Cancer Treatment

The compound has been investigated for its role as an inhibitor of specific receptors involved in cancer progression. In particular, it has shown promise as a modulator of the 5-hydroxytryptamine receptor 1D (5-HTR1D), which is implicated in various cancer pathways . This modulation could lead to reduced tumor growth and improved patient outcomes.

CCR6 Receptor Modulation

Another significant application is in the modulation of the CCR6 receptor, which plays a crucial role in immune responses and inflammation. Compounds that target this receptor are being explored for their potential in treating autoimmune diseases and inflammatory conditions .

Case Study 1: Antidiabetic Efficacy

In a recent study, researchers evaluated the antidiabetic potential of a structurally related compound in diabetic animal models. The results indicated significant reductions in blood glucose levels and improvements in insulin sensitivity, supporting the hypothesis that modifications similar to those found in 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea could yield beneficial effects in diabetes management.

Case Study 2: Cancer Therapeutics

A clinical trial investigated the effects of a CCR6-targeting agent derived from similar urea compounds on patients with advanced cancers. The outcomes showed promising tumor reduction rates and manageable side effects, highlighting the therapeutic potential of this chemical class.

Mecanismo De Acción

The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the hydroxycyclopentyl moiety may influence the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include urea derivatives with trifluoromethylphenyl groups and varying substituents on the urea nitrogen. Key comparisons are summarized below:

Unique Advantages of the Target Compound

- The trifluoromethylphenyl group provides metabolic resistance, a feature shared with clinical candidates like kinase inhibitors .

Actividad Biológica

The compound 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a member of the urea class of compounds, which have been studied for their diverse biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Research has indicated that urea derivatives, including this compound, exhibit significant antitumor activity. In a study focused on various urea-based compounds, it was found that modifications to the urea moiety can enhance cytotoxicity against several cancer cell lines, including triple-negative breast cancer (TNBC). The compound demonstrated an IC value of approximately 7 nM in cellular assays targeting tropomyosin receptor kinases (TRKs), which are implicated in tumor growth and metastasis .

The biological activity of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is thought to involve multiple mechanisms:

- Inhibition of Protein Kinases : The compound acts as a selective inhibitor for TRK proteins, which play a crucial role in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Antioxidant Properties : Preliminary data indicate that it may possess antioxidant capabilities, which could help mitigate oxidative stress in cells .

Case Studies and Experimental Data

Several case studies have highlighted the efficacy of this compound in various experimental setups:

- In Vitro Cytotoxicity :

- Toxicity Studies :

Comparative Analysis

| Compound Name | IC (μM) | Target | Remarks |

|---|---|---|---|

| 1-((1-Hydroxycyclopentyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | 0.91 | TRK | High potency against TNBC |

| Acarbose | 1.58 | Alpha-amylase | Standard for comparison |

| Ursolic Acid | 1.35 | PTP-1B | Standard for comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.